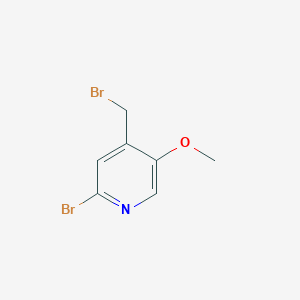![molecular formula C17H12ClNO3 B13007067 2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid typically involves the cycloaddition of donor-acceptor cyclopropanes with oxindole-derived α,β-unsaturated enamides. This reaction is often catalyzed by simple and inexpensive bases such as NaOH, which promotes chemo- and diastereo-selective (3 + 2) cycloaddition reactions . The reaction conditions are generally mild, and the process yields the desired spirocyclic compounds in excellent yields as single diastereomers .
Chemical Reactions Analysis
2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cycloaddition: The spirocyclic structure allows for further cycloaddition reactions, which can be catalyzed by transition metals or organocatalysts.
Scientific Research Applications
2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure is found in various bioactive molecules, making it a valuable scaffold for drug development.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including natural products and alkaloids.
Material Science: The compound’s unique properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid can be compared with other spirocyclic compounds such as:
Spiro[cyclopropane-1,2’-steroids]: These compounds also feature a spirocyclic structure and exhibit various biological activities, including diuretic and antiandrogenic properties.
The uniqueness of 2-(3-Chlorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid lies in its specific structural features and the potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H12ClNO3 |
|---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
2'-(3-chlorophenyl)-2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carboxylic acid |
InChI |
InChI=1S/C17H12ClNO3/c18-11-3-1-2-9(6-11)13-8-17(13)12-7-10(15(20)21)4-5-14(12)19-16(17)22/h1-7,13H,8H2,(H,19,22)(H,20,21) |
InChI Key |
LRYFFHUOYDEECO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C3=C(C=CC(=C3)C(=O)O)NC2=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)



![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)

![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)

![tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B13007058.png)


![Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
![Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
